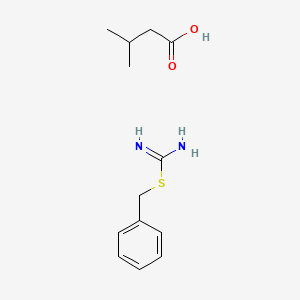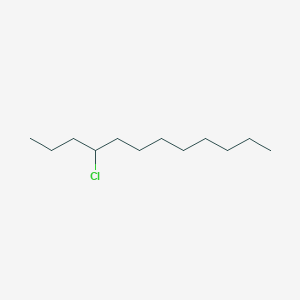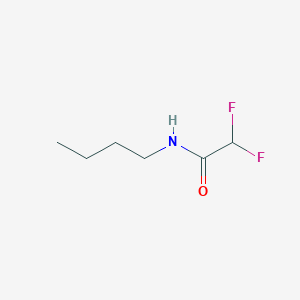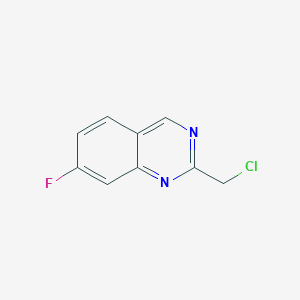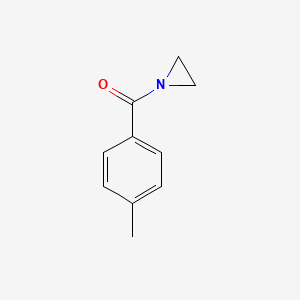
Aziridine, 1-(p-toluoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-(p-toluoyl)-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Haloamines and Amino Alcohols: One common method for synthesizing aziridines involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
From Epoxides and Oximes: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Reactions often require catalysts such as Rhodium (II) or Copper (I) to proceed efficiently.
Major Products:
Aziridine Ring-Opened Products: These include various substituted amines and other nitrogen-containing compounds.
Larger Heterocycles: Cycloaddition reactions can produce compounds such as imidazolines and oxazolidines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Aziridines are used as building blocks in the synthesis of complex organic molecules due to their high reactivity.
Biology and Medicine:
Anticancer Agents: Some aziridine derivatives have shown significant anticancer activity and are used in chemotherapy.
Antimicrobial Agents: Aziridine-containing compounds have demonstrated antimicrobial properties.
Industry:
Crosslinkers in Coatings: Polymeric aziridines are used as crosslinkers in water-based coatings to improve mechanical properties.
Mechanism of Action
Mechanism:
Ring Strain and Reactivity: The high ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions.
Alkylating Properties: Aziridines can act as alkylating agents, which is the basis for their use in anticancer therapy.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Properties
CAS No. |
2453-33-0 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
aziridin-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
AKSMDLPXRRKPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



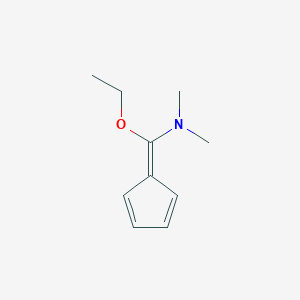
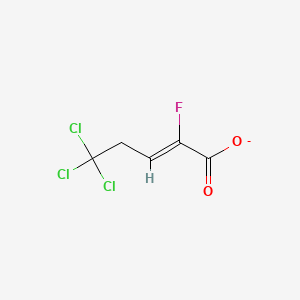
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
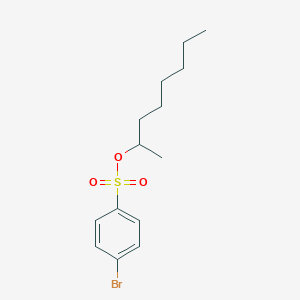
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
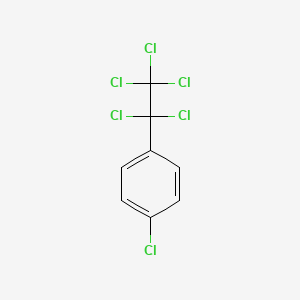
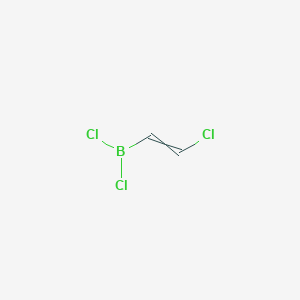
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
